Ufiprazole
Overview
Description
Biochemical Analysis
Biochemical Properties
Ufiprazole interacts with various enzymes and proteins. It is a direct-acting inhibitor of the enzyme CYP2C19 . This interaction plays a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound, being a metabolite of Omeprazole, shares similar cellular effects. Omeprazole is known to reduce gastric acid production by irreversibly inhibiting the stomach’s H+/K+ ATPase proton pump . This implies that this compound may also influence cell function by affecting acid production and related cellular processes.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of the enzyme CYP2C19 . This interaction can lead to changes in gene expression and cellular metabolism.
Metabolic Pathways
This compound is involved in the metabolic pathways related to the metabolism of Omeprazole, given that it is a metabolite of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ufiprazole involves the reaction between 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride and 2-mercapto-5-methoxybenzimidazole. The reaction is typically carried out in the presence of sodium hydroxide and dichloromethane, with the pH adjusted to 10 using sodium hydroxide . The reaction mixture is stirred and the product is isolated through liquid separation, extraction, washing, drying, and concentration .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of pH and temperature, as well as the use of appropriate solvents and reagents to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ufiprazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The thioether group in this compound can be selectively oxidized to form sulfone derivatives . Additionally, it can participate in nucleophilic substitution reactions due to the presence of the benzimidazole ring .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thioether group to sulfone.
Reduction: Reducing agents like sodium borohydride can be employed to reduce any oxidized forms back to the thioether.
Substitution: Nucleophilic reagents such as sodium methoxide can be used for substitution reactions involving the benzimidazole ring.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced thioether forms, and various substituted benzimidazole compounds .
Scientific Research Applications
Ufiprazole has several scientific research applications:
Mechanism of Action
Ufiprazole exerts its effects by inhibiting the enzyme CYP2C19, which is involved in the metabolism of various drugs. This inhibition occurs through the formation of a covalent bond between this compound and the enzyme, leading to a decrease in enzyme activity . Additionally, as a proton pump inhibitor, it reduces gastric acid production by irreversibly inhibiting the H+/K+ ATPase enzyme in the stomach lining .
Comparison with Similar Compounds
Similar Compounds
Esomeprazole: The S-enantiomer of Omeprazole, known for its improved effectiveness in treating acid-related disorders.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action but different chemical structure.
Uniqueness of Ufiprazole
This compound is unique due to its specific role as an intermediate in the synthesis of Omeprazole and Esomeprazole. Its ability to inhibit CYP2C19 also sets it apart from other proton pump inhibitors, making it a valuable compound for studying enzyme inhibition and drug interactions .
Properties
IUPAC Name |
6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-10-8-18-15(11(2)16(10)22-4)9-23-17-19-13-6-5-12(21-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURCIPRUUASYLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057816 | |
Record name | Omeprazole sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73590-85-9 | |
Record name | Omeprazole sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73590-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ufiprazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073590859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Omeprazole sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Benzimidazole, 5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)thio) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.590 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | UFIPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FFV1V867C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common impurities found in Ufiprazole synthesis, and how are they characterized?
A1: Two dimer impurities, 5-methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylthio)-1H-benzo[d]imidazole and 6-methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylthio)-1H-benzo[d]imidazole, have been identified in this compound synthesis. [] These impurities were isolated using HPLC and characterized using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and LCMS. [] This characterization helps in understanding their structure and potential impact on the quality and efficacy of this compound.
Q2: How is this compound used in the synthesis of Esomeprazole?
A2: this compound serves as a crucial starting material in the synthesis of Esomeprazole. [, ] One method involves the asymmetric oxidation of this compound using an oxidizing agent in the presence of (R,R)-1,2-diphenyl-1,2-glycol, titanium alkoxide, and isopropyl alcohol. [] This reaction specifically targets one enantiomer of this compound, leading to the formation of Esomeprazole.
Q3: Can this compound be biotransformed into Esomeprazole?
A3: Yes, research indicates that genetically engineered bacteria co-expressing cyclohexanone monooxygenase and isopropanol dehydrogenase can convert this compound into Esomeprazole. [] This enzymatic approach offers a potentially more sustainable and cost-effective alternative to traditional chemical synthesis methods.
Q4: Are there alternative methods for synthesizing Esomeprazole that utilize different starting materials or catalysts?
A4: Yes, alternative methods utilize mild and inexpensive oxidants in conjunction with N-substituted 1-amino-2-indanol ligands and titanium-based complex catalysts. [] These methods aim to improve the efficiency and selectivity of Esomeprazole synthesis while minimizing the use of harsh reagents.
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